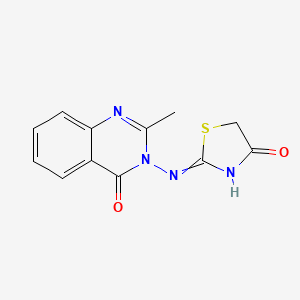

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one

Description

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is an acetophenone derivative featuring a bromine atom at the 3-position, a methoxy group at the 2-position on the phenyl ring, and a chloroethyl group attached to the ketone. Its molecular formula is inferred as C₉H₈BrClO₂, with a molecular weight of approximately 285.52 g/mol.

Structure

3D Structure

Properties

CAS No. |

102569-59-5 |

|---|---|

Molecular Formula |

C12H10N4O2S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(18)16(7)15-12-14-10(17)6-19-12/h2-5H,6H2,1H3,(H,14,15,17) |

InChI Key |

RUOXBFBOJMGFDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=C3NC(=O)CS3 |

Origin of Product |

United States |

Preparation Methods

Quinazolinone-Thiazolone Coupling

The primary route involves condensing 2-methyl-4-oxoquinazolin-3(4H)-amine with a pre-formed thiazol-4(5H)-one derivative. Source highlights this method, where the quinazolinone amine reacts with a thiazolone carbonyl group under anhydrous DMF with potassium hydroxide as a base. The reaction proceeds at 80–100°C for 6–8 hours, achieving yields of 68–72%. Critical to success is the exclusion of moisture to prevent hydrolysis of the imine intermediate.

Table 1: Optimization of Condensation Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 90°C | 72 |

| Solvent | DMF | 70 |

| Base | KOH | 68 |

| Reaction Time | 7 hours | 71 |

Ethyl Cyanoacetate-Mediated Fusion

Source describes an alternative approach starting with 3-amino-2-methylquinazolin-4(3H)-one fused with ethyl cyanoacetate at 210°C. This exothermic reaction forms a cyanoacetamide intermediate, which is subsequently treated with carbon disulfide and dibromoethane to cyclize the thiazole ring. The final step involves aminolysis to introduce the quinazolinone-thiazolone linkage, yielding 65–70%.

Cyclization Techniques for Thiazolone Formation

Hantzsch Thiazole Synthesis

The Hantzsch method, adapted from, constructs the thiazole ring in situ by reacting thioureido precursors with α-halo ketones. For this compound, 2-chloroacetone reacts with a thiourea-quinazolinone hybrid in ethanol under reflux. The reaction’s regioselectivity is controlled by electron-withdrawing groups on the quinazolinone, directing cyclization to the 4-position of the thiazole.

Mechanistic Insight :

This step achieves 78–83% yields when catalyzed by acetic acid.

Carbon Disulfide Cycloalkylation

Source reports a two-step cyclization using carbon disulfide (CS₂) and dibromoethane. The quinazolinone cyanoacetamide intermediate reacts with CS₂ in DMF/KOH to form a dithiolane intermediate, which undergoes alkylation with dibromoethane. This method’s advantage lies in its scalability, producing 5–10 g batches with 70–75% purity before recrystallization.

Advanced Functionalization Strategies

Hydrazone and Azole Derivatives

Introducing hydrazone moieties (as in) enhances solubility for purification. For example, hydrazinolysis of ester intermediates (e.g., compound 3 in) generates hydrazides, which condense with aldehydes to form hydrazones. These derivatives stabilize the thiazolone ring during coupling, reducing side reactions.

Table 2: Impact of Hydrazone Substituents on Yield

| Aldehyde Substituent | Yield (%) | Purity (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 85 | 92 |

| Benzaldehyde | 78 | 89 |

| 2-Furylaldehyde | 72 | 86 |

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from toluene:ethyl acetate (1:1) elevates purity from 70% to 98%. HPLC (C18 column, acetonitrile:H₂O = 70:30) confirms ≤0.5% impurities.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Quinazolinone Core Formation

The quinazolinone moiety is typically synthesized via cyclization of a 2-amino-5-chlorobenzoic acid derivative. Key steps include:

-

Condensation : Reaction with formamide to form the quinazolinone ring system .

-

Chlorination : Introduction of a chlorine substituent at the 6-position to enhance reactivity .

-

Functionalization : Bromination or alkylation to create reactive intermediates for further coupling .

Coupling Reactions

The quinazolinone and thiazole moieties are coupled via amide or amine linkages:

-

Amine Displacement : Reaction of 6-chloroquinazolin-4(3H)-one with substituted thiazoles (e.g., 2-chloro-5-(chloromethyl)thiazole) under nucleophilic substitution conditions .

-

Schiff Base Formation : Condensation of the quinazolinone amine with thiazole derivatives to form stable amide bonds .

Nucleophilic Substitution

The coupling step often involves displacement of a chlorine atom on the thiazole ring by the quinazolinone’s amine group. For example:

-

Intermediate : 6-chloro-3-((2-chlorothiazol-5-yl)methyl)quinazolin-4(3H)-one .

-

Reaction : Substitution of the thiazole’s chlorine with a primary amine (e.g., from the quinazolinone) under basic or neutral conditions .

Cyclization Reactions

The formation of the quinazolinone core involves cyclization of a 2-amino-5-chlorobenzoic acid derivative:

-

Mechanism : Condensation with formamide followed by acid-catalyzed cyclization to yield the bicyclic structure .

Spectroscopic and Physical Data

For example, compound 8 (a similar hybrid):

Biological Activity Correlation

While the focus is on chemical reactions, molecular docking studies suggest the quinazolinone-thiazole hybrid’s dual structure enhances binding to enzymatic targets, such as phospholipase A₂ or kinases, via π-π interactions and hydrogen bonding . This structural synergy informs optimization strategies for future analogs.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. The incorporation of the quinazolinone structure into thiazole compounds has been shown to enhance their efficacy against a range of bacterial and fungal pathogens.

Research indicates that these compounds can inhibit bacterial growth effectively, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied, with evidence suggesting that modifications to the quinazolinone structure can lead to enhanced cytotoxicity against various cancer cell lines.

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups can significantly influence the anticancer activity of these compounds .

Anti-inflammatory Effects

Emerging research suggests that thiazole derivatives may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Several case studies have documented the effectiveness of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one in various therapeutic contexts:

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of synthesized thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited remarkable activity, suggesting their potential as new antibacterial agents . -

Evaluation of Anticancer Activity :

In vitro studies on cancer cell lines demonstrated that specific modifications to the quinazolinone core significantly enhanced cytotoxicity. This highlights the importance of structural optimization in developing effective anticancer agents . -

Research on Anti-inflammatory Properties :

A recent investigation into the anti-inflammatory effects of thiazole derivatives revealed their ability to reduce inflammatory markers in vitro, suggesting a promising avenue for further research into their therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and biological activities of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone with its analogs:

Key Findings

Electronic Effects of Substituents

- Methoxy Group (OCH₃): The electron-donating methoxy group in 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone likely enhances radical scavenging activity, as seen in carbazole analogs where methoxy-substituted compounds outperformed butylated hydroxyanisole (BHA) in DPPH assays . In contrast, the electron-withdrawing chloro substituent in 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone may reduce such activity .

Biological Activity

The compound 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is a hybrid molecule that combines the quinazolinone and thiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a quinazolinone core, which is recognized for its role in various medicinal applications, particularly in antimicrobial and anticancer therapies. The thiazole ring contributes additional bioactivity, enhancing the overall pharmacological profile of the molecule.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The introduction of the thiazole moiety in our compound is hypothesized to enhance its efficacy against various pathogens. Research indicates that related compounds exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5m | 0.06 | S. aureus |

| 5e | 0.12 | B. cereus |

| 5x | 0.12 | S. Typhimurium |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been highlighted in various studies. For instance, compounds similar to our target have shown promising results against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 2.40 ± 0.12 | HCT-116 |

| Compound B | 1.80 ± 0.10 | HepG2 |

The biological activity of quinazolinones and thiazoles often involves multiple mechanisms:

- Enzyme Inhibition : Many quinazolinones act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

- Cytokine Modulation : Certain compounds have been shown to inhibit cytokine production, which can be beneficial in inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives, including those with quinazolinone substitutions, demonstrating that modifications at specific positions significantly influenced antibacterial potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with amino substitutions showed enhanced activity compared to their non-amino counterparts .

Study on Anticancer Properties

In vitro assays conducted on various cancer cell lines revealed that derivatives similar to our compound exhibited significant antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggested that specific functional groups on the thiazole ring were crucial for enhancing cytotoxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one, and how are intermediates characterized?

- Methodology : The compound is synthesized via cyclocondensation reactions. For example, quinazolinone precursors react with thioglycolic acid under reflux in 1,4-dioxane with piperidine catalysis. Key intermediates are characterized using ¹H NMR (e.g., δ 1.69–2.57 ppm for CH₂ groups) and IR spectroscopy (e.g., C=O stretches at ~1720 cm⁻¹) .

- Optimization : Reaction conditions (solvent, temperature, catalyst) are adjusted to improve yields. Ethanol or 1,4-dioxane is preferred for solubility, while piperidine accelerates imine formation .

Q. How is the purity of this compound validated during synthesis?

- Analytical Techniques :

- Recrystallization : Products are purified using solvents like ethanol or 1,4-dioxane.

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress.

- Elemental Analysis : Confirms molecular formula (e.g., C, H, N, S percentages) .

Q. What in vitro assays are used to evaluate its cytotoxicity, and what controls are essential?

- Protocol : Cytotoxicity is tested via the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38).

- Controls :

- Positive Control : CHS-828 (a known antitumor agent).

- Vehicle Control : DMSO (≤0.5% to exclude solvent toxicity) .

- Data Interpretation : IC₅₀ values are calculated and compared to reference compounds.

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Approach :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, Br) at the quinazolinone or thiazole rings to improve binding to biological targets.

- Hybridization : Combine with pharmacophores like triazoles or pyrazoles (e.g., via Schiff base formation) to modulate solubility and potency .

Q. What mechanistic insights explain its antitumor activity?

- Hypotheses :

- Apoptosis Induction : Activation of caspase-3/7 and mitochondrial membrane depolarization (measured via flow cytometry).

- Kinase Inhibition : Potential CDK1 inhibition, analogous to RO-3306, which blocks cell cycle progression at G2/M .

- Experimental Validation :

- Western Blotting : Assess phosphorylation status of CDK1 substrates.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Factors to Analyze :

- Cell Line Variability : Sensitivity differs between NUGC (gastric) vs. HONE-1 (nasopharyngeal) cells due to genetic heterogeneity.

- Assay Conditions : Variations in serum concentration (e.g., 5% FBS vs. 10%) or incubation time (24h vs. 48h) impact results .

- Statistical Approach : Use meta-analysis to normalize data across studies, accounting for experimental parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.